3-(CBZ-AMINOmethyl)AZETIDINE

Overview

Description

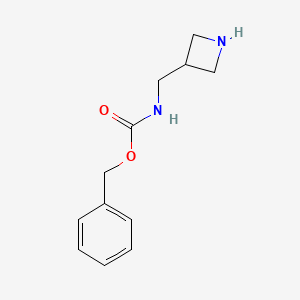

Benzyl N-(azetidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of carbamate, featuring a benzyl group attached to an azetidin-3-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(azetidin-3-ylmethyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with azetidin-3-ylmethanol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the reactants .

Industrial Production Methods

Industrial production of 3-(CBZ-AMINOmethyl)AZETIDINE involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(azetidin-3-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 3-(CBZ-AMINOmethyl)AZETIDINE oxide.

Reduction: Formation of this compound alcohol.

Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Benzyl N-(azetidin-3-ylmethyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(CBZ-AMINOmethyl)AZETIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- Benzyl azetidin-3-yl (methyl)carbamate hydrochloride

- Benzyl N-(azetidin-3-yl)-N-methylcarbamate

Uniqueness

Benzyl N-(azetidin-3-ylmethyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidin-3-ylmethyl moiety provides a unique scaffold for further functionalization, making it a valuable compound in synthetic chemistry and drug discovery .

Biological Activity

3-(CBZ-AMINOmethyl)azetidine, a member of the azetidine family, is characterized by its four-membered nitrogen-containing ring structure. The compound features a carbobenzyloxy (Cbz) group attached to an aminomethyl substituent, which contributes to its unique chemical and biological properties. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, synthetic processes, and interactions with biological targets.

The presence of the Cbz group enhances the compound's stability and solubility, making it suitable for various synthetic applications. The azetidine ring is known for its reactivity, allowing for versatile modifications that can lead to biologically active derivatives.

Biological Activity

Research indicates that compounds within the azetidine class, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Azetidines have been evaluated for their potential as antimicrobial agents. Studies suggest that this compound may inhibit the growth of certain bacterial strains due to its structural features that allow for interaction with bacterial cell walls or enzymes critical for bacterial survival.

- Anticancer Potential : Preliminary data suggest that azetidines can affect cancer cell proliferation. The unique structure of this compound may provide a scaffold for developing new anticancer agents through further modifications .

- Enzyme Inhibition : The compound's ability to interact with specific enzymes has been explored. It may act as an inhibitor by binding to active sites, thereby blocking substrate access and preventing enzyme activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Amination : The azetidine ring can be synthesized from appropriate precursors using amination reactions.

- Cycloaddition Reactions : Utilizing cycloaddition strategies allows for the formation of azetidine derivatives from other cyclic structures .

- Protective Group Strategies : The Cbz group can be introduced through protective group strategies during synthesis to enhance yield and selectivity.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| Benzyl 3-(aminomethyl)azetidine-1-carboxylate | Structure | 0.98 |

| Benzyl ((3-methylazetidin-3-yl)methyl)carbamate | Structure | 0.96 |

| tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate | Structure | 0.94 |

The similarity index indicates how closely related these compounds are in terms of structure and potential biological activity.

Future Directions

Given the promising biological activities associated with this compound, future research could focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with biological targets will aid in optimizing its structure for enhanced activity.

- In Vivo Evaluations : Conducting animal studies will be crucial to assess the pharmacokinetics and therapeutic efficacy of this compound in a biological context.

- Development of Derivatives : Exploring analogs with modified functional groups may lead to improved potency and selectivity against specific diseases.

Properties

IUPAC Name |

benzyl N-(azetidin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-8-11-6-13-7-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPDRAJKEJXSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.